N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with a suitable amine, followed by cyclization to form the thiadiazole ring. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring are known for their diverse pharmacological properties
Uniqueness
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to its specific combination of the thiophene and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-3-7(2)10-13-14-11(17-10)12-9(15)8-5-4-6-16-8/h3-6H,1-2H3,(H,12,14,15)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZILQNFQHIZPFY-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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